Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol
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Overview
Description
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol is a chemical compound that combines the properties of benzoic acid and 2,5-dimethylhex-3-yne-2,5-diol Benzoic acid is a simple aromatic carboxylic acid, while 2,5-dimethylhex-3-yne-2,5-diol is an alkyne with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylhex-3-yne-2,5-diol typically involves the addition of acetone to acetylene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3COCH3+HC≡CH→HOCH2C(CH3)2C≡CC(CH3)2OH
For the preparation of benzoic acid;2,5-dimethylhex-3-yne-2,5-diol, the synthesized 2,5-dimethylhex-3-yne-2,5-diol is reacted with benzoic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of catalysts, temperature control, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in 2,5-dimethylhex-3-yne-2,5-diol can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.
Scientific Research Applications
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of resins, coatings, and as a defoamer and coupling agent.
Mechanism of Action
The mechanism of action of benzoic acid;2,5-dimethylhex-3-yne-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with nucleophiles. The aromatic ring of benzoic acid can undergo electrophilic substitution, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhex-3-yne-2,5-diol: Similar structure but lacks the benzoic acid moiety.
Benzoic Acid: Simple aromatic carboxylic acid without the alkyne and diol functionalities.
Tetramethylbutynediol: Another alkyne diol with similar properties but different molecular structure.
Uniqueness
Benzoic acid;2,5-dimethylhex-3-yne-2,5-diol is unique due to the combination of an aromatic carboxylic acid with an alkyne diol
Properties
CAS No. |
10596-74-4 |
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Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
benzoic acid;2,5-dimethylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C8H14O2.2C7H6O2/c1-7(2,9)5-6-8(3,4)10;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-4H3;2*1-5H,(H,8,9) |
InChI Key |
XWBILRHYHRAYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(C)(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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